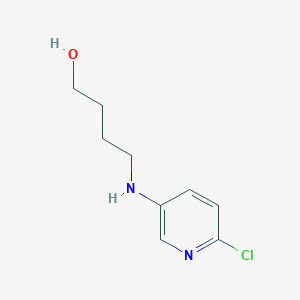
Chloro(cyclopropyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(cyclopropyl)mercury is an organomercury compound that features a cyclopropyl group bonded to a mercury atom, with a chlorine atom also attached to the mercury
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopropyl)mercury typically involves the reaction of cyclopropylmagnesium chloride with mercuric chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Cyclopropylmagnesium chloride+Mercuric chloride→this compound+Magnesium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents and maintaining strict control over reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(cyclopropyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyclopropyl ring can open up under certain conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the chlorine atom with iodine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the mercury center.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
Substitution Reactions: Products include cyclopropylmercury iodide.
Oxidation Reactions: Products include mercuric oxide derivatives.
Reduction Reactions: Products include elemental mercury and cyclopropyl derivatives.
Applications De Recherche Scientifique
Chloro(cyclopropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: It can be used to study the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which chloro(cyclopropyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the mercury center can form bonds with sulfur-containing biomolecules, disrupting their function. This dual reactivity makes it a versatile compound in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylmercury chloride
- Cyclopropylmercury bromide
- Cyclopropylmercury iodide
Uniqueness
Chloro(cyclopropyl)mercury is unique due to the presence of both a cyclopropyl group and a chlorine atom bonded to the mercury center. This combination imparts distinct reactivity patterns compared to other organomercury compounds, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
88947-44-8 |
|---|---|
Formule moléculaire |
C3H5ClHg |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
chloro(cyclopropyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-2-3-1;;/h1H,2-3H2;1H;/q;;+1/p-1 |
Clé InChI |
YRPJQRHXOXCBJR-UHFFFAOYSA-M |
SMILES canonique |
C1CC1[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

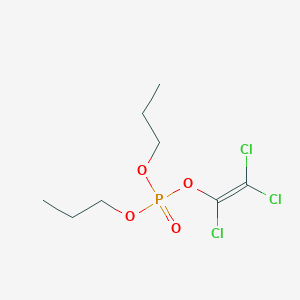

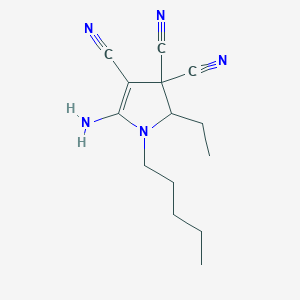

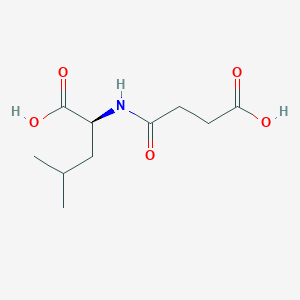
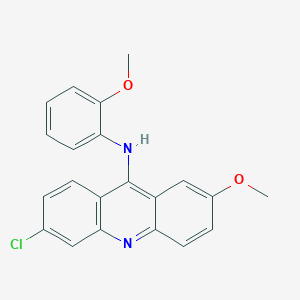
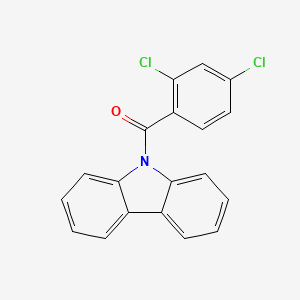
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
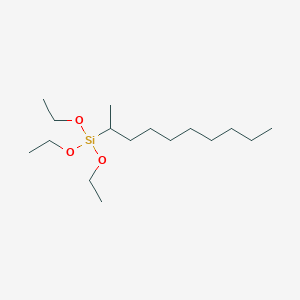
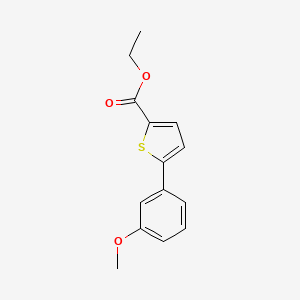
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
